molecular formula C8H7BrN4 B2371503 2-Methyl-5-(4-bromophenyl)tetrazole CAS No. 69746-36-7

2-Methyl-5-(4-bromophenyl)tetrazole

Cat. No.: B2371503
CAS No.: 69746-36-7
M. Wt: 239.076
InChI Key: IOFCGKXMOYLYFO-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-bromophenyl)tetrazole is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 5-position, making it a unique and valuable molecule for various scientific research and industrial applications.

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group . This property allows them to bind with high affinity to multiple receptors, which can be beneficial in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their specific thermochemical properties . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This allows them to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, angiotensin ii antagonists, etc . These activities suggest that they may affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may have favorable ADME properties that enhance their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological target and the context of its action.

Action Environment

The chemical properties of tetrazoles suggest that they may react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH and the presence of oxidizing agents in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-bromophenyl)tetrazole typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-bromobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-bromophenyl)tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

2-Methyl-5-(4-bromophenyl)tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and stabilizers.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Lacks the methyl and bromophenyl substitutions, resulting in different chemical and biological properties.

    5-(4-Bromophenyl)-1H-tetrazole: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-5-phenyl-1H-tetrazole: Similar structure but without the bromine atom, leading to different substitution patterns and reactivity.

Uniqueness

2-Methyl-5-(4-bromophenyl)tetrazole is unique due to the presence of both the methyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its versatility as a building block in organic synthesis and its potential as a therapeutic agent.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFCGKXMOYLYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.5 mmol of 5-(4-bromo-phenyl)-2H-tetrazole, 0.2 mmol of tetrabutyl ammonium bromide, 4.4 mmol of methyl iodide, 6 ml of 1M aqueous sodium hydroxide and 6 ml of dichloromethane were stirred at room temperature for 24 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried, evaporated and the product purified by column chromatography (SiO2; cyclohexane/ethyl acetate 7:3). MS (m/e): 239.1 (MH+, 29%)
Quantity
3.5 mmol
Type
reactant
Reaction Step One
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4.4 mmol
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reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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